molecular formula C22H24ClN3O3S B2642483 9-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898464-74-9

9-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B2642483
CAS RN: 898464-74-9
M. Wt: 445.96
InChI Key: SYKRCGNLQLUXHY-UHFFFAOYSA-N
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Description

9-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Ligands

Piperazinyl derivatives, including compounds similar to the specified chemical structure, have been identified with high binding affinities for the 5-HT(6) serotonin receptor, indicating potential applications in neurological and psychiatric disorders. For example, certain derivatives exhibit significant selectivity and affinity toward the 5-HT(6) receptor, suggesting their potential use in treating conditions related to serotonin dysregulation (Park et al., 2011).

Anticancer Agents

Research into tetracyclic azafluorenone derivatives, which include modifications on quinolinone scaffolds similar to the compound , has shown cytotoxic activities against cancer cell lines. This suggests potential applications in the development of anticancer agents. Specific derivatives demonstrated notable inhibitory effects on topoisomerase I, indicating their relevance in cancer treatment strategies (Chen et al., 2016).

Novel Anticancer Mechanisms

A study on 4-aminoquinoline derived sulfonyl analogs, similar in structural complexity to the compound , uncovered their effectiveness against breast cancer cells. One compound, in particular, showed promise due to its lower required doses to achieve similar cytotoxic effects compared to other cells, suggesting a lower toxicity to normal cells. This research highlights the potential for developing new anticancer therapies based on structural analogs of the specified compound (Solomon et al., 2019).

Antibacterial Activity

A series of 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids, related in structural complexity to the queried compound, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the compound's structural class could be explored for the development of new antibacterial agents (Taguchi et al., 1992).

Antipsychotic Activity

Research on compounds with similar structural features has identified potential applications in treating psychiatric disorders. For instance, specific analogs have demonstrated significant affinity and activity at dopamine and serotonin receptors, suggesting their utility as novel antipsychotic agents with potentially favorable side-effect profiles (Zajdel et al., 2013).

properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c23-18-4-1-5-19(15-18)24-9-11-25(12-10-24)30(28,29)20-13-16-3-2-8-26-21(27)7-6-17(14-20)22(16)26/h1,4-5,13-15H,2-3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKRCGNLQLUXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

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